molecular formula C25H30N4 B14711887 1H-Indole, 3,3'-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis- CAS No. 22547-37-1

1H-Indole, 3,3'-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-

Cat. No.: B14711887
CAS No.: 22547-37-1
M. Wt: 386.5 g/mol
InChI Key: KYRFZXVBYYPTCP-UHFFFAOYSA-N
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Description

“1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” is a complex organic compound that features an indole core linked to a diazepine ring system. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis techniques. The indole core can be synthesized via Fischer indole synthesis, while the diazepine ring can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.

    Reduction: Reduction reactions could be used to modify the diazepine ring.

    Substitution: Various substitution reactions can be performed on the indole and diazepine rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indoles and diazepines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it may be studied for its potential interactions with biological macromolecules.

Medicine

In medicine, compounds with indole and diazepine structures are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole derivatives: Compounds with similar indole structures.

    Diazepine derivatives: Compounds with similar diazepine ring systems.

Uniqueness

The uniqueness of “1H-Indole, 3,3’-((tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di-2,1-ethanediyl)bis-” lies in its specific combination of indole and diazepine structures, which may confer unique biological activities and chemical properties.

Properties

CAS No.

22547-37-1

Molecular Formula

C25H30N4

Molecular Weight

386.5 g/mol

IUPAC Name

3-[2-[4-[2-(1H-indol-3-yl)ethyl]-1,4-diazepan-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C25H30N4/c1-3-8-24-22(6-1)20(18-26-24)10-14-28-12-5-13-29(17-16-28)15-11-21-19-27-25-9-4-2-7-23(21)25/h1-4,6-9,18-19,26-27H,5,10-17H2

InChI Key

KYRFZXVBYYPTCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CCC2=CNC3=CC=CC=C32)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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